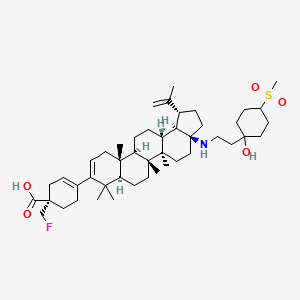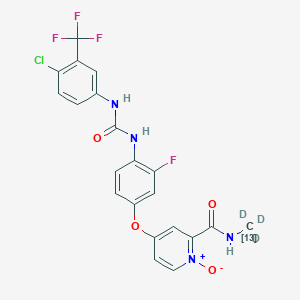
Artd10/parp10-IN-2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It targets mono-ADP-ribosyltransferases ARTD10/PARP10 and poly (ADP-ribose) polymerase-1 ARTD1/PARP1 with IC50 values of 2.0 μM and 9.7 μM, respectively . This compound has shown potential in various scientific research applications, particularly in the fields of cancer biology and cellular metabolism.
Preparation Methods
The synthesis of Artd10/parp10-IN-2 involves several steps, including the preparation of intermediate compounds and the final coupling reactions. The specific synthetic routes and reaction conditions are detailed in various research articles and patents. Industrial production methods typically involve optimizing these synthetic routes to achieve higher yields and purity. Common reagents used in the synthesis include organic solvents, catalysts, and protective groups to ensure the stability of intermediate compounds .
Chemical Reactions Analysis
Artd10/parp10-IN-2 undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound’s reactivity is influenced by the presence of functional groups such as hydroxyl, amino, and carboxyl groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used .
Scientific Research Applications
Artd10/parp10-IN-2 has been extensively studied for its potential applications in scientific research. In chemistry, it is used as a tool to study the mechanisms of ADP-ribosylation and its effects on cellular processes. In biology, it has been shown to modulate mitochondrial function and influence metabolic processes . In medicine, this compound has demonstrated potential as an anti-cancer agent by inhibiting the activity of poly (ADP-ribose) polymerase enzymes, which are involved in DNA repair and cell proliferation . Additionally, it has applications in the study of neurodegenerative diseases and inflammation .
Mechanism of Action
Artd10/parp10-IN-2 exerts its effects by inhibiting the activity of poly (ADP-ribose) polymerase enzymes. These enzymes are involved in the post-translational modification of proteins through the addition of ADP-ribose units. By inhibiting these enzymes, this compound disrupts the ADP-ribosylation process, leading to alterations in cellular signaling pathways and metabolic processes . The compound specifically targets the catalytic domains of ARTD10/PARP10 and ARTD1/PARP1, preventing the transfer of ADP-ribose to substrate proteins .
Comparison with Similar Compounds
Artd10/parp10-IN-2 is unique in its ability to inhibit both mono-ADP-ribosyltransferases and poly (ADP-ribose) polymerase enzymes. Similar compounds include ARTD10/PARP10-IN-1 and other PARP inhibitors that target specific members of the poly (ADP-ribose) polymerase family . this compound stands out due to its non-selective inhibition and higher potency. Other similar compounds include ARTD8/PARP14 inhibitors and ARTD7/PARP15 inhibitors, which have different selectivity profiles and biological activities .
Properties
Molecular Formula |
C12H13N3O3 |
|---|---|
Molecular Weight |
247.25 g/mol |
IUPAC Name |
(Z)-N'-(3-carbamoylphenyl)-N-methylbut-2-enediamide |
InChI |
InChI=1S/C12H13N3O3/c1-14-10(16)5-6-11(17)15-9-4-2-3-8(7-9)12(13)18/h2-7H,1H3,(H2,13,18)(H,14,16)(H,15,17)/b6-5- |
InChI Key |
FYQRBLGGKLIYRQ-WAYWQWQTSA-N |
Isomeric SMILES |
CNC(=O)/C=C\C(=O)NC1=CC=CC(=C1)C(=O)N |
Canonical SMILES |
CNC(=O)C=CC(=O)NC1=CC=CC(=C1)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[4-[[4-[4-(3-bromophenyl)pyrimidin-2-yl]piperazine-1-carbonyl]amino]phenyl] sulfamate](/img/structure/B12401908.png)

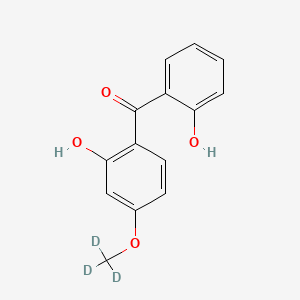

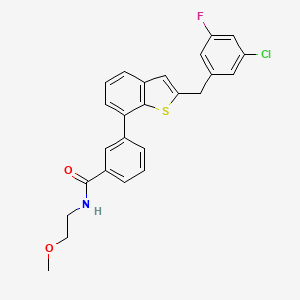
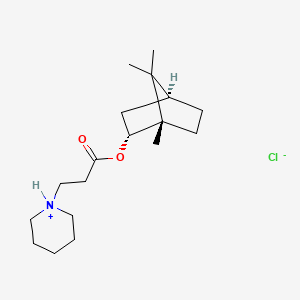
![methyl (2S)-3-(1-benzylimidazol-4-yl)-2-[(5-methoxy-6-phenylmethoxy-1H-indole-2-carbonyl)amino]propanoate](/img/structure/B12401933.png)
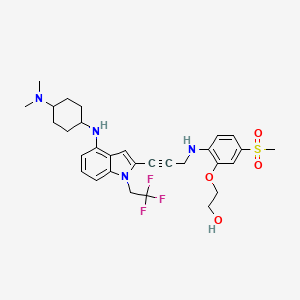
![N-[6-[(E)-3-(hydroxyamino)-3-oxoprop-1-enyl]pyridin-3-yl]-2,3-diphenylpropanamide](/img/structure/B12401954.png)

![azane;[(2R)-1,1,2,3,3-pentadeuterio-2-hydroxy-3-[hydroxy-[(2R,3R,5S,6R)-2,3,4,5,6-pentahydroxycyclohexyl]oxyphosphoryl]oxypropyl] heptadecanoate](/img/structure/B12401956.png)
